(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is an organic compound featuring a boron atom bonded to a dihydropyrimidine ring with an ethyl substituent at the sixth position. This compound is significant in medicinal chemistry due to its boronic acid functional group, which allows it to participate in various chemical reactions, particularly in the synthesis of complex organic molecules. It serves as a valuable building block for developing pharmaceuticals and other biologically active compounds.
This compound can be classified as a boronic acid derivative and belongs to the class of heterocyclic compounds. Its unique structure combines features of both pyrimidine and boronic acids, making it a versatile intermediate in organic synthesis. The compound's chemical identity is designated by the CAS number 1217500-51-0.
The synthesis of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a dihydropyrimidine derivative with a boronic acid reagent. The process often employs a palladium catalyst along with a base to facilitate the formation of the boronic acid moiety. Common conditions for this reaction include:
The scalability of these methods allows for significant production quantities suitable for both research and industrial applications.
The molecular structure of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid can be represented as follows:
This structure allows for various interactions due to the presence of both polar and non-polar regions, enhancing its reactivity in chemical synthesis.
(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid primarily participates in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. The typical reaction pathway involves:
The common reagents used in these reactions include:
The reaction conditions typically involve heating to promote efficient coupling .
The major products from reactions involving (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid are complex organic molecules that can be further utilized in various chemical syntheses, including pharmaceuticals and advanced materials.
(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid acts primarily as a chemical building block in medicinal chemistry research. Its mechanism of action involves:
Although (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid itself may not exhibit direct biological activity, it is instrumental in synthesizing compounds with potential therapeutic effects .
The physical properties of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid include:
The chemical properties include:
Relevant data suggests that this compound can undergo hydrolysis if not handled properly, which may affect its reactivity .
(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid finds applications across several scientific fields:
Boronic acids, characterized by their R–B(OH)₂ moiety, have evolved from niche synthetic intermediates to indispensable tools in modern chemistry and drug discovery. Their unique reactivity profile—particularly in forming reversible covalent bonds with diols and nucleophiles—underpins applications spanning Suzuki-Miyaura cross-coupling, sensor development, and enzyme inhibition. The integration of boron into pharmacologically active scaffolds addresses challenges in potency, selectivity, and metabolic stability, positioning boronic acids at the forefront of rational drug design [4] [9].
Boronic acids emerged as stoichiometric additives in early organic transformations, where their ability to transiently bind substrates (e.g., diols in condensation reactions) mitigated competing side reactions. This paved the way for their catalytic use, exemplified by the Corey-Bakshi-Shibata (CBS) catalyst—a boronic acid-derived system enabling asymmetric reductions. The paradigm shift occurred with the advent of transition-metal-catalyzed cross-couplings. The Suzuki-Miyaura reaction, in particular, revolutionized carbon-carbon bond formation due to its functional group tolerance, mild conditions, and scalability [1] [4].
Table 1: Key Applications of Boronic Acids in Synthesis
Application Type | Role | Example |
---|---|---|
Stoichiometric Additive | Substrate complexation | Phenol condensation catalysts |
Organocatalysis | Asymmetric induction | CBS reduction catalysts |
Cross-Coupling | Nucleophilic coupling partner | Suzuki-Miyaura arylation of heterocycles |
Secondary Sphere Modifier | Non-covalent substrate activation | Enhancing Diels-Alder stereoselectivity |
Industrial adoption accelerated in the 1990s–2000s, with boronic acids enabling large-scale synthesis of drugs like Losartan (antihypertensive), Boscalid (fungicide), and LY451395 (anti-Alzheimer’s candidate). Their low toxicity profile and compatibility with aqueous systems further cemented their utility in bioconjugation and prodrug design [1] [4].
This hybrid scaffold combines a boronic acid group with a partially saturated pyrimidine core, conferring distinct physicochemical properties:
Table 2: Physicochemical Properties of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic Acid
Property | Value/Description | Impact on Reactivity |
---|---|---|
Molecular Formula | C₆H₁₁BN₂O₂ | Balanced lipophilicity (cLogP ~0.8) |
Hydrogen Bond Acceptors | 4 (2xO, 2xN) | Enhanced solvation in aqueous media |
Hydrogen Bond Donors | 2 (B–OH, N–H) | Protein target engagement potential |
Polar Surface Area | ~72 Ų | Favorable membrane permeability |
Tautomeric Stability | Enol form preferred (intramolecular H-bond) | Enhanced boronate ester formation |
Pyrimidine-boronic acid hybrids exploit synergistic bioactivity: the pyrimidine nucleus serves as a hydrogen-bonding pharmacophore, while boron enables covalent, yet reversible, target engagement. This duality is leveraged in:
Table 3: Therapeutic Applications of Pyrimidine-Boronic Acid Hybrids
Therapeutic Area | Target/Mechanism | Example Hybrid Scaffold |
---|---|---|
Neurodegenerative Disease | Acetylcholinesterase (AChE) inhibition | Pyrimidine-morpholine-boronic acid |
Oncology | VCP/p97 ATPase inhibition | Pyrimidine-boronic acid (e.g., Compound 17) |
Immunology | CSF1R kinase inhibition | Pyrrolopyrimidine-boronic acid analogs |
Infectious Disease | Mycobacterial enzyme inhibition | Pyrimidine-isatin-boronic acid conjugates |
The synthesis of these hybrids relies heavily on Suzuki-Miyaura coupling, enabling late-stage diversification. For instance, 4-(2-chloropyrimidin-4-yl)morpholine undergoes Pd-catalyzed arylation with boronic acids to yield potent AChE inhibitors (e.g., 5e, IC₅₀ = 0.48 µM) [1] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7